[6-(Benzyloxy)pyridin-3-yl]methanol
Description
[6-(Benzyloxy)pyridin-3-yl]methanol is a pyridine derivative characterized by a benzyloxy group at the 6-position and a hydroxymethyl group at the 3-position of the pyridine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. For example, it was utilized in the synthesis of quinoline-based inhibitors targeting Plasmodium N-myristoyltransferase, where it contributed to structural modifications aimed at enhancing inhibitory potency . Its benzyloxy group provides steric bulk and lipophilicity, while the hydroxymethyl group offers a reactive site for further functionalization, such as Mitsunobu reactions or esterification .
Properties
IUPAC Name |
(6-phenylmethoxypyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-9-12-6-7-13(14-8-12)16-10-11-4-2-1-3-5-11/h1-8,15H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIZJUMKFXIJQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936344-83-1 | |
| Record name | [6-(benzyloxy)pyridin-3-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
The compound [6-(Benzyloxy)pyridin-3-yl]methanol , also known by its chemical formula and CID 59255139, is a pyridine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial, antioxidant, and neuroprotective properties, along with detailed research findings and case studies.
Chemical Structure and Properties
The structure of this compound consists of a pyridine ring substituted with a benzyloxy group and a hydroxymethyl group. The presence of these substituents is significant as they may influence the compound's interaction with biological targets.
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | |
| Functional Groups | Benzyloxy, Hydroxymethyl |
| Core Structure | Pyridine Ring |
Antimicrobial Activity
Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Case Study: Antimicrobial Efficacy
In a comparative study, several pyridine derivatives were tested against a panel of pathogens. The results demonstrated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Antioxidant Properties
The hydroxymethyl group in this compound is believed to contribute to its antioxidant capacity. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
The antioxidant activity may be attributed to the compound's ability to scavenge free radicals and inhibit lipid peroxidation. This has been supported by in vitro studies demonstrating significant reductions in oxidative damage when cells were treated with the compound .
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. Compounds in the pyridine family have been investigated for their ability to modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Research Findings
A study exploring the neuroprotective effects of similar compounds indicated that they could enhance neuronal survival under stress conditions by modulating signaling pathways involved in cell survival .
Comparative Analysis with Similar Compounds
To further understand the unique biological activities of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Methylpyridine | Methyl group on pyridine | Antimicrobial |
| 6-Methyl-4-pyridinemethanol | Hydroxymethyl substitution | Neuroprotective |
| 4-Thiomethylpyridine | Methylthio group | Antioxidant |
This comparison highlights how the combination of functional groups in this compound may enhance its biological activity compared to simpler derivatives.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of [6-(Benzyloxy)pyridin-3-yl]methanol, a comparative analysis with structurally analogous pyridine methanol derivatives is provided below. Key factors include substituent type, position, molecular weight, and functional utility.
Table 1: Structural and Functional Comparison of Pyridine Methanol Derivatives
Key Structural and Functional Differences
Substituent Position and Reactivity: The position of the benzyloxy group significantly impacts reactivity. For instance, this compound (6-position) is more sterically hindered than its 2-benzyloxy analog (e.g., (2-(Benzyloxy)-6-methylpyridin-3-yl)methanol), which may influence coupling reactions or crystallization behavior . Halogenated analogs like (6-Iodopyridin-2-yl)-methanol enable cross-coupling reactions (e.g., Suzuki-Miyaura), whereas methoxy or benzyloxy groups are less reactive in such contexts .
Lipophilicity and Solubility: The benzyloxy group in this compound increases lipophilicity (logP ~2.1) compared to methoxy-substituted derivatives (logP ~0.8 for (6-Methoxypyridin-2-yl)-methanol), affecting membrane permeability in drug candidates . Piperazine-substituted derivatives (e.g., (6-(4-Boc-piperazin-1-yl)pyridin-3-yl)methanol) exhibit improved aqueous solubility due to hydrogen-bonding capacity, making them favorable for pharmacokinetic optimization .
Applications in Drug Discovery: this compound was pivotal in synthesizing antimalarial compounds via Mitsunobu reactions, whereas (2-(4-(Benzyloxy)phenyl)pyridin-3-yl)methanol finds utility in materials science due to extended π-conjugation . Dimethoxy analogs like (5,6-Dimethoxypyridin-3-yl)methanol are electron-rich, facilitating nucleophilic aromatic substitutions for agrochemical intermediates .
Research Findings and Trends
- Biological Activity : Benzyloxy-containing derivatives often show enhanced bioactivity over methoxy variants due to increased hydrophobicity, as seen in antimalarial studies . However, excessive lipophilicity can reduce solubility, necessitating structural trade-offs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
